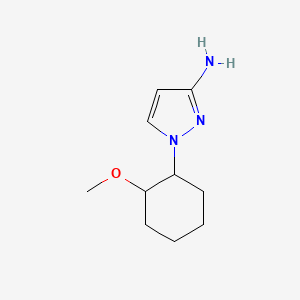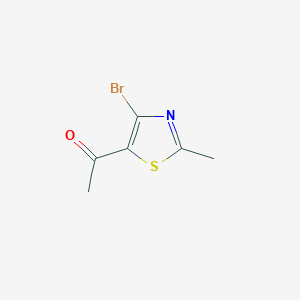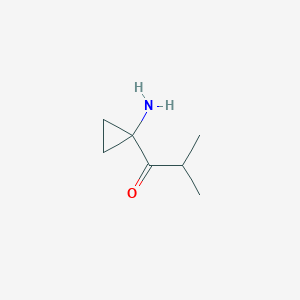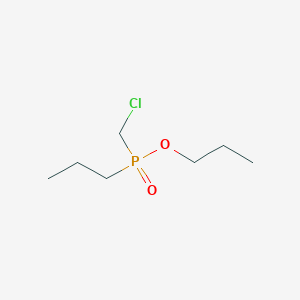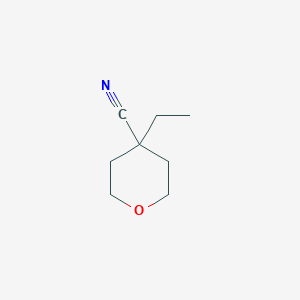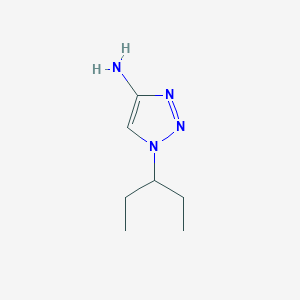
1-(pentan-3-yl)-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pentan-3-yl)-1H-1,2,3-triazol-4-amine is an organic compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The structure of this compound consists of a triazole ring substituted with a pentan-3-yl group at the 1-position and an amine group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pentan-3-yl)-1H-1,2,3-triazol-4-amine can be synthesized through a multi-step process involving the following key steps:
Formation of the Triazole Ring: The triazole ring can be formed via a click chemistry reaction between an alkyne and an azide. This reaction is typically catalyzed by copper(I) salts under mild conditions.
Substitution with Pentan-3-yl Group: The pentan-3-yl group can be introduced through a nucleophilic substitution reaction using a suitable alkyl halide.
Introduction of the Amine Group: The amine group can be introduced through a reduction reaction of a nitro or nitrile precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-(Pentan-3-yl)-1H-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Halogenated reagents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, hydroxylamines, and reduced triazole derivatives.
Scientific Research Applications
1-(Pentan-3-yl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(pentan-3-yl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Pentyl)-1H-1,2,3-triazol-4-amine: Similar structure but with a pentyl group instead of a pentan-3-yl group.
1-(Butyl)-1H-1,2,3-triazol-4-amine: Similar structure but with a butyl group instead of a pentan-3-yl group.
1-(Hexyl)-1H-1,2,3-triazol-4-amine: Similar structure but with a hexyl group instead of a pentan-3-yl group.
Uniqueness
1-(Pentan-3-yl)-1H-1,2,3-triazol-4-amine is unique due to the specific positioning of the pentan-3-yl group, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H14N4 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-pentan-3-yltriazol-4-amine |
InChI |
InChI=1S/C7H14N4/c1-3-6(4-2)11-5-7(8)9-10-11/h5-6H,3-4,8H2,1-2H3 |
InChI Key |
JCVQYYNTGYVXDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1C=C(N=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


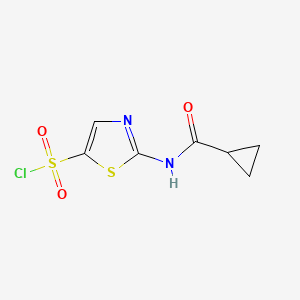

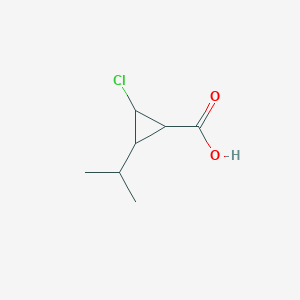
![2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13159562.png)
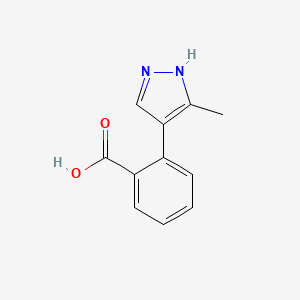
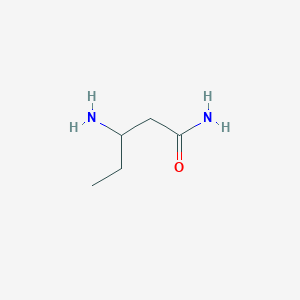
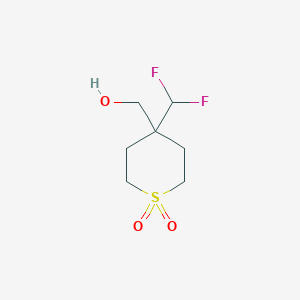
![[1-(3-Bromopropyl)pyrrolidin-3-yl]methanol](/img/structure/B13159588.png)
